molecular formula C9H18N2O B7873679 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone

Cat. No.: B7873679
M. Wt: 170.25 g/mol
InChI Key: VIEDQCMFWUSGAQ-UHFFFAOYSA-N
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Description

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone is a piperidine-derived ketone featuring a methylaminomethyl substituent at the 2-position of the piperidine ring. Its molecular framework combines a secondary amine and a ketone group, making it a versatile intermediate in medicinal chemistry. Characterization typically employs IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

1-[2-(methylaminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11-6-4-3-5-9(11)7-10-2/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDQCMFWUSGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and methylamine.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Piperidine-Based Ethanones

1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Structure: Features a tetrazole-aryl group at the 1-position and piperidine at the 2-position of ethanone. Synthesis: Derived from aryl aniline, sodium azide, and chloroacetyl chloride, followed by piperidine substitution . Key Difference: The tetrazole moiety introduces aromatic and hydrogen-bonding capabilities absent in the target compound.

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone (13a-g) Structure: Incorporates a piperazine ring with an allyl group instead of piperidine.

1-{4-[(2-Aminoethyl)ethylamino]-piperidin-1-yl}-ethanone (Compound in ) Structure: Contains an ethylamino-ethyl side chain on the piperidine ring. Application: Likely targets neurological pathways due to the amine-rich structure, contrasting with the methylaminomethyl group in the target compound .

Heterocyclic Ethanones

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone Structure: Indole ring replaces the methylaminomethyl-piperidine group. Activity: Indole derivatives often exhibit antimicrobial or anticancer properties, as seen in related Schiff bases () .

Pyridine-Based CYP51 Inhibitors (UDO and UDD) Structure: Pyridine and trifluoromethylphenyl groups attached to ethanone. Function: Targets Trypanosoma cruzi via CYP51 inhibition, unlike the piperidine-focused target compound .

Physicochemical Properties

Property Target Compound 1-(1-Aryl-tetrazol-5-yl)-2-piperidin-1-yl-ethanone 1-(4-[(2-Aminoethyl)ethylamino]-piperidin-1-yl)-ethanone
Molecular Weight ~225 g/mol (estimated) 300–350 g/mol 225.33 g/mol
Solubility Moderate (polar aprotic solvents) Low (due to aryl-tetrazole) High (amine-rich)
Key Functional Groups Methylaminomethyl, ketone Tetrazole, piperidine Ethylamino, ketone
Synthetic Complexity Intermediate High (multi-step) Moderate

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is likely simpler than tetrazole derivatives () but more complex than direct piperidine acetylation .
  • Bioactivity Potential: Structural analogs with tetrazole or indole groups show pronounced antimicrobial activity, suggesting the target compound’s efficacy could be enhanced with similar modifications .
  • Target Specificity : Piperazine and pyridine derivatives () highlight the impact of heterocycles on target selectivity, emphasizing the need for functional group optimization in the target molecule .

Biological Activity

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, which is known to influence its biological activity. The specific structural elements contribute to its interaction with various biological targets.

Research indicates that this compound may act on cyclin-dependent kinases (CDKs), particularly CRK12, which is significant in cell cycle regulation and has implications in cancer therapy . The compound's ability to modulate kinase activity suggests potential use in treating malignancies where CDK dysregulation is prevalent.

Pharmacokinetics

Pharmacokinetic studies have shown that after subcutaneous administration in mouse models, the compound exhibits a bioavailability of approximately 74% with a half-life of about 1 hour . This rapid clearance may necessitate frequent dosing for sustained therapeutic effects.

In Vivo Efficacy

In animal models infected with Trypanosoma congolense and Trypanosoma vivax, this compound demonstrated significant efficacy. A single dose of 50 mg/kg resulted in a sterile cure for T. congolense, while doses as low as 30 mg/kg were effective against T. vivax . These findings highlight the compound's potential as an antiparasitic agent.

Safety Profile

The compound has been evaluated for toxicity through various assays. In vitro studies indicate that it is harmful if swallowed and can cause skin irritation, which underscores the need for careful handling in laboratory settings . The Ames test for genotoxicity also suggests further investigation into its safety profile is warranted .

Comparative Analysis of Biological Activity

Parameter Value
Bioavailability (Mouse)74%
Half-Life (Mouse)~1 hour
Efficacy Dose (T. congolense)50 mg/kg
Efficacy Dose (T. vivax)30 mg/kg
Toxicity (Ames Test)Requires further evaluation

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, contributing to our understanding of the piperidine scaffold's potential:

  • Study on CDK Inhibition : A study confirmed that derivatives of piperidine can effectively inhibit CDK activity, supporting the hypothesis that this compound may share similar properties .
  • Antiparasitic Activity : Research investigating various piperidine derivatives showed promising results against parasitic infections, reinforcing the efficacy findings observed with this compound .

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